molecular formula C12H15NO B12590159 Formamide, N-3-butenyl-N-(phenylmethyl)- CAS No. 328241-56-1

Formamide, N-3-butenyl-N-(phenylmethyl)-

Katalognummer: B12590159
CAS-Nummer: 328241-56-1
Molekulargewicht: 189.25 g/mol
InChI-Schlüssel: JOCBXALAAANGJG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Formamide, N-3-butenyl-N-(phenylmethyl)- is a chemical compound with the molecular formula C12H15NO It is a derivative of formamide, where the hydrogen atoms are replaced by a 3-butenyl group and a phenylmethyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Formamide, N-3-butenyl-N-(phenylmethyl)- can be achieved through the reaction of N-benzylpyrroline with Grignard reagents. This process involves a titanium-mediated carbomagnesiation to yield N-benzyl-N-(2-alkylbut-3-enyl)amines . The reaction conditions typically include the use of a titanium catalyst and an appropriate Grignard reagent under controlled temperature and pressure conditions.

Industrial Production Methods

While specific industrial production methods for Formamide, N-3-butenyl-N-(phenylmethyl)- are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure efficient production.

Analyse Chemischer Reaktionen

Types of Reactions

Formamide, N-3-butenyl-N-(phenylmethyl)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

Formamide, N-3-butenyl-N-(phenylmethyl)- has several scientific research applications, including:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Medicine: Investigated for potential therapeutic uses, including drug development and delivery.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of Formamide, N-3-butenyl-N-(phenylmethyl)- involves its interaction with molecular targets and pathways. The compound can undergo N-formylation reactions, where it reacts with amines to form formylated products. This process typically involves the use of a reductant such as sodium borohydride (NaBH4) under controlled conditions .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Formamide, N-3-butenyl-N-(phenylmethyl)- is unique due to its specific structural configuration, which includes both a 3-butenyl group and a phenylmethyl group. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Eigenschaften

CAS-Nummer

328241-56-1

Molekularformel

C12H15NO

Molekulargewicht

189.25 g/mol

IUPAC-Name

N-benzyl-N-but-3-enylformamide

InChI

InChI=1S/C12H15NO/c1-2-3-9-13(11-14)10-12-7-5-4-6-8-12/h2,4-8,11H,1,3,9-10H2

InChI-Schlüssel

JOCBXALAAANGJG-UHFFFAOYSA-N

Kanonische SMILES

C=CCCN(CC1=CC=CC=C1)C=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.